5-[(2-fluorophenyl)methoxy]-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
CAS No.: 898421-28-8
Cat. No.: VC6024308
Molecular Formula: C24H25FN2O4
Molecular Weight: 424.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898421-28-8 |
|---|---|
| Molecular Formula | C24H25FN2O4 |
| Molecular Weight | 424.472 |
| IUPAC Name | 5-[(2-fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
| Standard InChI | InChI=1S/C24H25FN2O4/c1-29-23-9-5-4-8-21(23)27-12-10-26(11-13-27)15-19-14-22(28)24(17-30-19)31-16-18-6-2-3-7-20(18)25/h2-9,14,17H,10-13,15-16H2,1H3 |
| Standard InChI Key | CSULIGRFPRMYSA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
-
Pyran ring: A six-membered oxygen-containing heterocycle serving as the central scaffold.
-
2-Fluorophenyl methoxy group: Attached at the 5-position, this aromatic substituent enhances lipophilicity and influences receptor binding.
-
4-(2-Methoxyphenyl)piperazine moiety: A nitrogen-containing bicyclic system linked via a methyl group at the 2-position, contributing to solubility and target affinity.
The molecular formula is C₂₄H₂₅FN₂O₄, with a molecular weight of 424.472 g/mol.
Physicochemical Profile
Key properties include:
-
LogP (Partition Coefficient): Estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Hydrogen Bond Donors/Acceptors: 1 donor and 6 acceptors, facilitating interactions with polar biological targets.
-
Topological Polar Surface Area (TPSA): 64.8 Ų, balancing membrane permeability and aqueous solubility.
Table 1: Molecular Descriptors of 5-[(2-Fluorophenyl)Methoxy]-2-{[4-(2-Methoxyphenyl)Piperazin-1-yl]Methyl}-4H-Pyran-4-One
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₅FN₂O₄ |
| Molecular Weight | 424.472 g/mol |
| TPSA | 64.8 Ų |
| LogP | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Pyran Ring Formation: Cyclocondensation of diketones with aldehydes under acidic conditions yields the 4H-pyran-4-one core.
-
Fluorophenyl Methoxy Introduction: Nucleophilic aromatic substitution (SNAr) at the 5-position using 2-fluorobenzyl bromide in the presence of a base.
-
Piperazine Coupling: Mannich reaction facilitates the attachment of 4-(2-methoxyphenyl)piperazine via a methylene bridge at the 2-position .
Reaction Optimization
Critical parameters include:
-
Temperature: 60–80°C for SNAr to prevent decomposition of the fluorophenyl group.
-
Solvent Selection: Tetrahydrofuran (THF) for the Mannich reaction, enhancing nucleophilicity.
-
Catalysts: Triethylamine (TEA) for deprotonation during methoxy group installation.
Table 2: Key Reaction Conditions and Yields
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyran Formation | H₂SO₄, EtOH, reflux | 78 |
| SNAr Substitution | K₂CO₃, DMF, 70°C | 65 |
| Mannich Reaction | THF, TEA, 60°C | 72 |
Mechanism of Action and Biological Targets
Putative Mechanisms
The compound exhibits dual activity:
-
Enzyme Inhibition: Structural analogs demonstrate inhibition of DNA gyrase, essential for bacterial DNA replication, with IC₅₀ values <10 µM .
-
Receptor Modulation: The piperazine moiety may interact with serotonin (5-HT₁A) or dopamine D₂ receptors, implicated in neurological disorders.
Target Validation
-
Microbial Targets: In Mycobacterium tuberculosis, derivatives of 4H-pyran-4-one show MIC values of 2–8 µg/mL against H37Rv strains .
-
Cancer Targets: Preliminary assays indicate apoptosis induction in HeLa cells via caspase-3 activation (EC₅₀ = 12.3 µM).
Applications in Medicinal Chemistry
Antimicrobial Development
The compound’s piperazine-pyran hybrid structure aligns with scaffolds active against multidrug-resistant pathogens. For example, replacing the 2-methoxyphenyl group with a 2,4-difluorophenyl moiety (as in Posaconazole derivatives) enhances antifungal activity .
Neurological Therapeutics
Molecular docking suggests high affinity for 5-HT₁A receptors (ΔG = -9.2 kcal/mol), positioning it as a potential anxiolytic or antidepressant lead.
Table 3: Comparative Biological Activities of Pyran-Piperazine Derivatives
| Compound | Target | Activity (IC₅₀/EC₅₀) |
|---|---|---|
| VC6024308 | DNA Gyrase | 8.7 µM |
| VC6024308 | Caspase-3 | 12.3 µM |
| Posaconazole | CYP51 (Fungal) | 0.15 nM |
Future Directions and Challenges
Structural Modifications
-
Fluorine Positioning: Introducing para-fluorine on the phenyl ring could enhance metabolic stability.
-
Piperazine Substitution: Testing bulkier groups (e.g., 4-cyanophenyl) may improve receptor selectivity.
Preclinical Development
Key hurdles include:
-
Bioavailability: Low aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.
-
Toxicity Screening: In vivo studies are required to assess hepatotoxicity risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume